molecular formula C17H18O5 B14531660 (9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol CAS No. 62250-46-8

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol

Cat. No.: B14531660
CAS No.: 62250-46-8
M. Wt: 302.32 g/mol
InChI Key: YJHKJJGITCEWFG-SJORKVTESA-N
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Description

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol is a complex organic compound characterized by its phenanthrene backbone with methoxy and dihydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the use of Sharpless asymmetric dihydroxylation to introduce the dihydroxy groups with the desired stereochemistry. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions often involve the use of osmium tetroxide as a catalyst and tert-butyl hydroperoxide as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler phenanthrene derivatives.

Scientific Research Applications

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the specific targets of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol is unique due to its specific combination of methoxy and dihydroxy groups on a phenanthrene backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

62250-46-8

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

(9R,10S)-2,3,6-trimethoxy-9,10-dihydrophenanthrene-9,10-diol

InChI

InChI=1S/C17H18O5/c1-20-9-4-5-10-11(6-9)12-7-14(21-2)15(22-3)8-13(12)17(19)16(10)18/h4-8,16-19H,1-3H3/t16-,17+/m1/s1

InChI Key

YJHKJJGITCEWFG-SJORKVTESA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@H](C3=CC(=C(C=C32)OC)OC)O)O

Canonical SMILES

COC1=CC2=C(C=C1)C(C(C3=CC(=C(C=C32)OC)OC)O)O

Origin of Product

United States

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